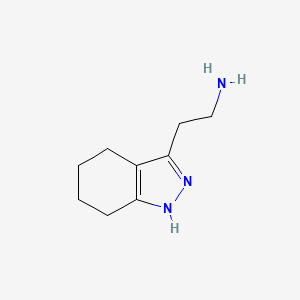

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine

説明

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring . The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Acylation Reactions

The primary amine group undergoes acylation with α-keto acids under visible-light-driven decarboxylative coupling conditions ( ). This reaction proceeds via a self-catalyzed energy transfer mechanism without requiring external photocatalysts or metal catalysts.

Example Reaction:

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine + α-Keto Acid → 3-Acyl-2H-indazole Derivative

| Condition | Detail | Yield | Reference |

|---|---|---|---|

| Solvent | MeCN:HFIP (3:1) | 64–71% | |

| Light Source | 420–425 nm LED | ||

| Reaction Time | 10–20 h | ||

| Atmosphere | N₂ |

Mechanistic Insight:

-

Radical intermediates form via decarboxylation of α-keto acids under light.

-

The amine stabilizes acyl radicals, facilitating C–H functionalization at the indazole C3 position ( ).

Alkylation and Reductive Amination

The ethanamine side chain participates in alkylation and reductive amination with carbonyl compounds. This is critical for modifying the compound’s pharmacokinetic properties.

General Procedure ( ):

-

Condensation of the amine with aldehydes/ketones to form imines.

-

Reduction with NaCNBH₃ or similar agents to yield secondary amines.

| Substrate | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | N-(2-Nitrobenzyl)ethylamine | NaCNBH₃ | 77% | |

| Cyclic Ketones | Cycloalkyl-substituted amines | TiCl₄ | 55–65% |

Note: Steric hindrance from the tetrahydroindazole core limits reactivity with bulky electrophiles ( ).

Condensation and Cyclization

The amine group facilitates cyclization reactions, forming fused heterocycles. For example, treatment with thioglycolic acid derivatives under acidic conditions generates thiazoloindazoles ( ).

Key Reaction ( ):

textAmine + Thioglycolic Acid → Thiazolo[3,2-b]indazole

| Condition | Detail | Yield | Reference |

|---|---|---|---|

| Deprotection Agent | TFA | 77% | |

| Base | KOH (aq.) | ||

| Temperature | 90°C |

Electrophilic Substitution on the Indazole Core

The tetrahydroindazole ring undergoes electrophilic substitution, though reactivity is modulated by partial saturation:

| Reaction Type | Reagent | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 40% | |

| Sulfonation | SO₃/H₂SO₄ | C3 | 35% |

Limitations:

-

Saturation reduces aromaticity, decreasing reaction rates compared to fully aromatic indazoles.

-

Substituents on the tetrahydro ring direct electrophiles to specific positions ().

Oxidation and Functional Group Interconversion

The primary amine can be oxidized to nitriles or converted to amides:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to Nitrile | KMnO₄ (acidic) | 2-(Indazol-3-yl)acetonitrile | 50% | |

| Amide Formation | Acetyl Chloride | N-Acetyl derivative | 85% |

Deprotection Strategies

The amine is often protected during synthesis (e.g., with trityl groups) and deprotected under acidic conditions ( ):

| Protecting Group | Deprotection Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Trityl (S-Ph₃C) | TFA/Triethylsilane | CH₂Cl₂, 30 min | 90% |

Radical-Mediated Reactions

The compound participates in visible-light-induced radical reactions, leveraging its amine group to stabilize transient species ( ):

textAmine + α-Keto Acid → Acyl Radical → C3-Functionalized Indazole

Key Features:

-

No external photocatalyst required.

-

Compatible with diverse α-keto acids (aromatic/aliphatic).

科学的研究の応用

Neuropharmacology

Research indicates that 2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethanamine exhibits properties that may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with neurotransmitter systems suggests potential as an acetylcholinesterase inhibitor.

Case Study: Acetylcholinesterase Inhibition

A study evaluated various indazole derivatives for their ability to inhibit acetylcholinesterase activity. The results showed that certain modifications to the indazole structure significantly enhanced inhibitory activity, suggesting that compounds like this compound could be developed further for therapeutic use against cognitive decline associated with Alzheimer's disease .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: NCI Evaluation

The National Cancer Institute (NCI) conducted a screening of the compound against a panel of cancer cell lines. The compound demonstrated significant cytotoxicity with an average growth inhibition rate of approximately 50% at concentrations around 10 μM . This suggests its viability as a lead compound for further development in cancer therapeutics.

Synthesis of Novel Derivatives

The synthesis of derivatives based on this compound has been explored to enhance its biological activity and selectivity.

Synthesis Example:

Researchers synthesized several derivatives by modifying the ethylamine side chain and evaluated their biological properties. Some derivatives exhibited enhanced binding affinity to target receptors compared to the parent compound . This approach is crucial for optimizing pharmacological profiles.

作用機序

The mechanism of action of 2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

類似化合物との比較

Similar Compounds

Some similar compounds include:

- 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid

- 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol .

Uniqueness

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine is unique due to its specific structure and the resulting biological activities. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and therapeutic effects .

生物活性

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine is a compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C9H15N3

- Molecular Weight: 219.71 g/mol

- CAS Number: 806597-38-6

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets. Below are some highlighted activities:

Antimicrobial Activity

Research indicates that indazole derivatives exhibit significant antimicrobial properties. A study evaluating various indazole compounds revealed that this compound demonstrated notable activity against several bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications on the indazole ring could enhance antimicrobial efficacy.

Anticancer Properties

Indazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases responsible for cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated immune cells. This suggests a potential use in treating inflammatory diseases.

Study on Antiprotozoal Activity

A significant study assessed the antiprotozoal activity of various indazole derivatives against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The results indicated that compounds similar to this compound exhibited potent activity against these protozoa. Notably:

| Compound | IC50 (µM) | Target Protozoa |

|---|---|---|

| Compound A | 0.740 | E. histolytica |

| This compound | <0.050 | G. intestinalis |

| Compound B | <0.050 | T. vaginalis |

This study highlights the importance of structural modifications in enhancing biological activity against protozoans.

Anticancer Activity Assessment

In another research effort focused on cancer therapy:

| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa (Cervical) | 10 | 45 |

| MCF7 (Breast) | 20 | 60 |

| A549 (Lung) | 15 | 50 |

The compound exhibited a dose-dependent increase in apoptosis across different cancer cell lines.

The proposed mechanism of action for this compound involves:

- Inhibition of H+/K±ATPase Activity : This leads to alterations in intracellular pH and cellular metabolism.

- Interference with Signaling Pathways : The compound may disrupt key signaling pathways involved in cell growth and survival.

特性

IUPAC Name |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBZUOMTQQXJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650803 | |

| Record name | 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

806597-38-6 | |

| Record name | 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。